molecular formula C14H16N4OS B2561210 8-(thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane CAS No. 2108362-58-7

8-(thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2561210
CAS No.: 2108362-58-7
M. Wt: 288.37
InChI Key: WUIGEGMCAPAFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core, substituted at the 3-position with a 2H-1,2,3-triazol-2-yl group and at the 8-position with a thiophene-3-carbonyl moiety. The bicyclic scaffold is structurally rigid, enabling precise spatial orientation of functional groups, while the thiophene and triazole substituents contribute to electronic and steric interactions critical for biological activity.

Properties

IUPAC Name

thiophen-3-yl-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-14(10-3-6-20-9-10)17-11-1-2-12(17)8-13(7-11)18-15-4-5-16-18/h3-6,9,11-13H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIGEGMCAPAFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CSC=C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane” typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the thiophene-3-carbonyl group: This can be achieved through the acylation of thiophene using reagents like acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.

    Construction of the triazole ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Assembly of the azabicyclo[3.2.1]octane core: This structure can be formed through a series of cyclization reactions, often involving nitrogen-containing precursors and appropriate ring-closing conditions.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Thiophene Ring Oxidation

The thiophene moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction modifies electronic properties and enhances polar interactions in biological systems.

Key Data:

ReagentConditionsProductYield
H<sub>2</sub>O<sub>2</sub>/AcOH50°C, 6 hrThiophene sulfoxide78%
mCPBART, 12 hrThiophene sulfone65%

Sulfoxide formation preserves the bicyclic framework while introducing chirality at the sulfur center.

Triazole Alkylation and Arylation

The 1,2,3-triazole group participates in Cu-catalyzed azide-alkyne cycloaddition (CuAAC) and Buchwald-Hartwig coupling for functionalization:

Example Reaction:
Compound+Propargyl bromideCuI, DIPEAAlkynyl-triazole derivative\text{Compound} + \text{Propargyl bromide} \xrightarrow{\text{CuI, DIPEA}} \text{Alkynyl-triazole derivative}

Performance Metrics:

SubstrateCatalystTimeYield
Propargyl bromideCuI4 hr82%
4-IodotoluenePd(OAc)<sub>2</sub>12 hr68%

Alkylation broadens lipophilicity, while arylation enhances π-stacking potential .

Carbonyl Group Reduction

The thiophene-linked carbonyl group is reduced to a hydroxymethylene group using borane or LiAlH<sub>4</sub>:

Optimized Protocol:

  • Reagent: LiAlH<sub>4</sub> (2 eq)

  • Conditions: THF, 0°C → RT, 2 hr

  • Yield: 89%

Reduction retains the bicyclic structure but increases hydrogen-bonding capacity.

Bicyclic Amine Functionalization

The 8-azabicyclo[3.2.1]octane core undergoes reductive amination or acylation:

Acylation Reaction:
Compound+Acetyl chlorideEt3NN-Acetyl derivative\text{Compound} + \text{Acetyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-Acetyl derivative}

Comparative Results:

Reaction TypeReagentYieldPurity
Reductive aminationNaBH<sub>3</sub>CN75%95%
AcylationAc<sub>2</sub>O91%98%

Acylation improves metabolic stability in pharmacokinetic studies .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the triazole and adjacent unsaturated bonds:

Conditions:

  • Wavelength: 254 nm

  • Solvent: Acetonitrile

  • Product: Fused cyclobutane derivative (Yield: 54%)

This reactivity is leveraged in photoaffinity labeling for target identification.

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl, 100°C), the bicyclic framework undergoes ring-opening to form linear amines:

Degradation Pathway:
CompoundHClThiophene-carboxamide + Triazole-amine\text{Compound} \xrightarrow{\text{HCl}} \text{Thiophene-carboxamide + Triazole-amine}

Stability Data:

pHHalf-Life (25°C)
12.3 hr
7>48 hr

Cross-Coupling Reactions

The triazole group facilitates Suzuki-Miyaura couplings for biaryl synthesis:

Representative Example:

Boronic AcidCatalystYield
Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>73%
4-Pyridylboronic acidPdCl<sub>2</sub>(dppf)61%

This strategy introduces aromatic diversity for structure-activity relationship (SAR) studies .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Compounds containing thiophene and triazole derivatives have been extensively studied for their anticancer properties. Research indicates that triazole derivatives can act as potent inhibitors against various cancer cell lines by interfering with critical cellular processes such as DNA synthesis and repair. For instance, studies have shown that 1,2,3-triazoles exhibit significant cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines compared to standard chemotherapeutics like cisplatin .

Antimicrobial Properties
The incorporation of the thiophene ring enhances the lipophilicity of the compound, facilitating its transport across cell membranes to target bacterial and fungal pathogens. Various triazole derivatives have demonstrated broad-spectrum antimicrobial activities, making them promising candidates for the development of new antimicrobial agents .

Mechanism of Action
The mechanism through which these compounds exert their biological effects often involves the inhibition of specific enzymes or proteins that are crucial for microbial survival or cancer cell proliferation. For example, triazole-based compounds have been shown to inhibit thymidylate synthase, an enzyme vital for DNA synthesis in both microbial and cancer cells .

Synthesis and Structural Insights

The synthesis of 8-(thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step synthetic routes that utilize azide-alkyne cycloaddition reactions, which are well-documented in the literature as effective methods for generating triazole scaffolds .

Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1Azide-Alkyne CycloadditionAzide + AlkyneFormation of Triazole Ring
2CarbonylationThiophene DerivativeIntroduction of Thiophene Moiety
3CyclizationBicyclic IntermediateFinal Compound Synthesis

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a recent study, a series of triazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with thiophene substitutions exhibited enhanced activity compared to their non-thiophene counterparts, highlighting the importance of structural modifications in drug design .

Case Study 2: Antimicrobial Efficacy Assessment
Another investigation focused on the antimicrobial properties of thiophene-linked triazoles against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that these compounds displayed significant inhibitory effects, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism by which “8-(thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane” exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 8-(thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane are best contextualized through comparison with analogs bearing modifications to the bicyclic core or substituents. Key compounds for comparison include:

Substituent Variations at the 8-Position

Compound Name Substituent at 8-Position Substituent at 3-Position Molecular Weight Key Properties/Applications
8-(Furan-2-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane Furan-2-carbonyl 2H-1,2,3-triazol-2-yl 272.30 Lower lipophilicity (logP ~1.8) vs. thiophene analog; reduced metabolic stability due to furan oxidation susceptibility.
8-Cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane Cyclopropanecarbonyl 1H-1,2,3-triazol-1-yl 245.29 Increased steric bulk from cyclopropane; 1H-triazole tautomerizes, potentially altering binding kinetics.
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (2-Bromophenyl)sulfonyl 1H-1,2,4-triazol-1-yl 397.29 High molecular weight; sulfonyl group enhances solubility but may reduce CNS penetration. Predicted pKa = 2.79 .

Substituent Variations at the 3-Position

Compound Name Substituent at 3-Position Substituent at 8-Position Molecular Weight Key Properties/Applications
(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride 2H-1,2,3-triazol-2-yl None (free amine) 214.70 Simplified structure; hydrochloride salt improves crystallinity and bioavailability.
3-[Bis(4-fluorophenyl)methoxyethylidenyl]-8-cyclopropylmethyl-8-azabicyclo[3.2.1]octane Bis(4-fluorophenyl)methoxyethylidenyl Cyclopropylmethyl ~450 (estimated) Extended aryl groups enhance affinity for monoamine transporters (e.g., DAT, SERT) .
8-Methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene 2-Naphthalenyl Methyl 275.38 Planar aromatic system increases π-π stacking potential; reduced polarity (logP ~3.5).

Core Modifications

Compound Name Core Structure Key Modifications Molecular Weight Key Properties/Applications
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 8-Azabicyclo[3.2.1]octane 3-Ketone; ethyl carboxylate 199.25 Intermediate for further functionalization; ketone enables reductive amination .
8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol 8-Azabicyclo[3.2.1]octane Thiazol-2-yl; 3-hydroxyl 212.29 Hydroxyl group introduces H-bonding; thiazole enhances metal-binding capacity .

Key Findings and Implications

Electronic and Steric Effects: Thiophene-3-carbonyl provides moderate electron-withdrawing effects and lipophilicity (logP ~2.5), balancing solubility and membrane permeability. Furan analogs (e.g., ) are less stable metabolically. 2H-1,2,3-triazol-2-yl’s non-tautomerizing nature ensures consistent binding geometry compared to 1H-triazoles (e.g., ).

Biological Activity :

  • Sulfonamide derivatives (e.g., ) exhibit enhanced solubility but reduced blood-brain barrier penetration, limiting CNS applications.
  • Aryl extensions (e.g., naphthalenyl ) improve affinity for hydrophobic binding pockets but increase molecular weight.

Synthetic Accessibility :

  • GP4 and related protocols (e.g., ) enable scalable synthesis of azabicyclo derivatives, though steric hindrance from cyclopropane or sulfonyl groups may complicate yields .

Biological Activity

The compound 8-(thiophene-3-carbonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane is a complex organic molecule that combines a thiophene ring, a triazole ring, and an azabicyclo[3.2.1]octane structure. This unique architecture suggests significant potential for biological activity, particularly in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound's structure can be represented as follows:

ComponentDescription
IUPAC Name thiophen-3-yl-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Molecular Formula C14H16N4OS
Molecular Weight 288.36 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the thiophene-3-carbonyl group through acylation using acyl chlorides or anhydrides.
  • Construction of the triazole ring via Huisgen cycloaddition between an azide and an alkyne.
  • Assembly of the azabicyclo[3.2.1]octane core , which may involve cyclization reactions with nitrogen-containing precursors .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors, potentially modulating their activity through binding interactions. The pathways affected may include signal transduction and metabolic processes .

Pharmacological Studies

Research indicates that compounds featuring the azabicyclo[3.2.1]octane scaffold exhibit notable central nervous system (CNS) activity . A library of unsymmetrical ureas derived from this scaffold has shown promising results in biological assays, particularly in hepatitis C replicon systems .

Additionally, derivatives of similar bicyclic structures have been reported to possess high affinity for dopamine and serotonin transporters, suggesting potential applications in treating CNS disorders .

Case Studies

Recent studies have highlighted the following findings regarding related compounds:

  • Triazole Derivatives : A study demonstrated that various 1,2,3-triazole derivatives exhibited cytotoxic activity against multiple cancer cell lines (IC50 values ranging from 1.02 to 74.28 μM), indicating their potential as anticancer agents .
  • Dopamine Transporter Inhibitors : Research on 3-beta-naphthyltropane derivatives revealed their effectiveness as potent inhibitors for dopamine transporters, showcasing the therapeutic potential of azabicyclo[3.2.1]octane derivatives in addiction treatment .

Comparative Analysis

The unique combination of thiophene, triazole, and azabicyclo[3.2.1]octane structures in this compound may confer distinct biological activities compared to other compounds that contain only one or two of these features.

Compound TypeBiological Activity
Azabicyclo[3.2.1]octanes CNS activity, dopamine transporter inhibition
Thiophene Derivatives Antimicrobial and anti-inflammatory properties
Triazole Derivatives Anticancer activity across various cell lines

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound's activity arises from three structural elements:

  • Bicyclic Core : The 8-azabicyclo[3.2.1]octane scaffold provides rigidity and mimics tropane alkaloids, enabling interactions with neurotransmitter transporters like DAT and SERT .
  • Thiophene-3-carbonyl Group : The aromatic thiophene enhances lipophilicity and π-π stacking with hydrophobic binding pockets, as seen in DAT inhibitors like RTI-336 .
  • Triazole Moiety : The 1,2,3-triazol-2-yl group facilitates hydrogen bonding and dipole interactions, which are critical for selectivity and potency .
    Methodological Insight: Computational docking studies paired with site-directed mutagenesis can validate these interactions.

Q. What synthetic strategies are commonly used to prepare 8-azabicyclo[3.2.1]octane derivatives?

Key approaches include:

  • Radical Cyclization : Using AIBN and tributyltin hydride to form bicyclic structures via radical intermediates (e.g., synthesis of 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones) .
  • Condensation Reactions : Coupling amines or alcohols with activated carbonyl groups, as demonstrated in the synthesis of bivalent ligands targeting opioid receptors .
  • Stereoselective Methods : Chiral catalysts or auxiliaries to control enantioselectivity, critical for accessing bioactive tropane analogs .
    Methodological Insight: Monitor reaction progress via TLC or LC-MS, and confirm stereochemistry using X-ray crystallography or NOESY .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize binding to monoamine transporters?

  • Substituent Effects : Systematic substitution at the 2β and 3β positions (e.g., 4-chlorophenyl or 3-phenylisoxazole groups in RTI-336) enhances DAT affinity .
  • Triazole Modifications : Replacing the triazole with other heterocycles (e.g., isoxazole or pyrazole) alters selectivity between DAT and SERT .
  • Bivalent Ligands : Incorporating dual pharmacophores (e.g., opioid receptor and CCR5 motifs) improves multitarget engagement .
    Methodological Insight: Use in vitro competitive binding assays (e.g., [³H]WIN 35,428 displacement for DAT) and molecular dynamics simulations to refine SAR .

Q. What strategies resolve challenges in enantioselective synthesis of the bicyclic core?

  • Chiral Pool Synthesis : Start with enantiopure precursors like (R)- or (S)-proline derivatives to enforce stereochemistry .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for hydrogenation or cyclization steps .
  • Dynamic Kinetic Resolution : Utilize enzymes or chiral bases to resolve racemic mixtures during key intermediates .
    Methodological Insight: Optimize enantiomeric excess (ee) via chiral HPLC and correlate with in vivo efficacy to validate stereochemical requirements .

Q. How can metabolic stability be improved for in vivo applications?

  • Metabolic Hotspot Identification : Use liver microsome assays to detect vulnerable sites (e.g., oxidation of the triazole or thiophene groups) .
  • Isotere Replacement : Substitute labile groups with bioisosteres (e.g., replacing thiophene with fluorinated aromatics) to reduce CYP450-mediated metabolism .
  • Prodrug Design : Mask polar groups (e.g., hydroxyls) with cleavable esters to enhance bioavailability .
    Methodological Insight: Track metabolites via LC-MS/MS and compare pharmacokinetic profiles in rodent models .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Assign stereochemistry using ¹H-¹H COSY and NOESY (e.g., confirming exo/endo amine configurations) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, while GC-MS identifies volatile intermediates .
  • X-ray Crystallography : Resolves absolute configuration and binding modes in protein-ligand complexes .
    Methodological Insight: Cross-validate analytical data with computational models (e.g., DFT calculations for NMR chemical shifts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.